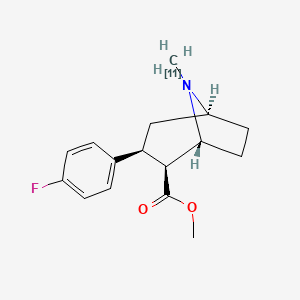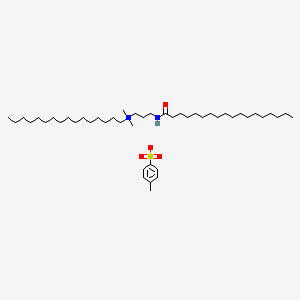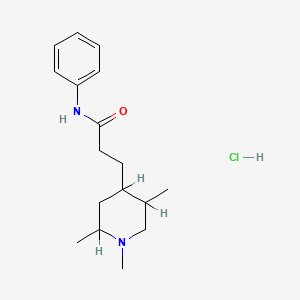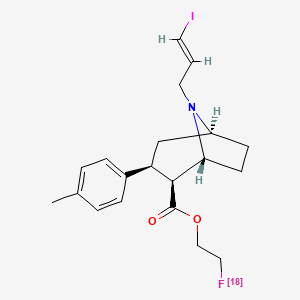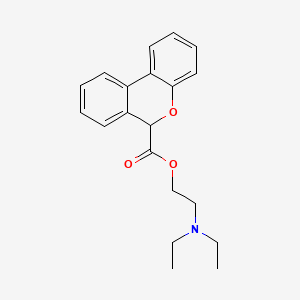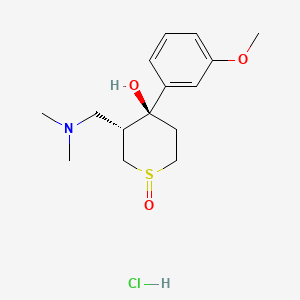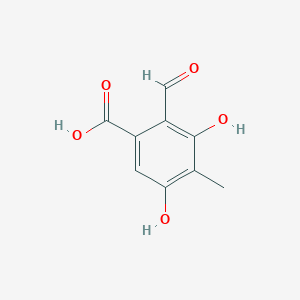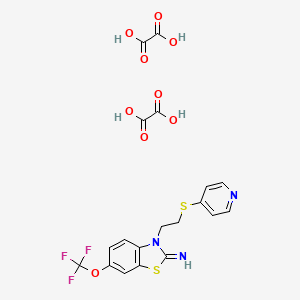
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzothiazoline core, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazoline core, followed by the introduction of the trifluoromethoxy group and the pyridylthioethyl side chain. Common reagents used in these reactions include thionyl chloride, trifluoromethoxybenzene, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science.
Aplicaciones Científicas De Investigación
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with bacterial cell wall synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Aminopyrimidine: Another heterocyclic compound with diverse applications in medicinal chemistry.
Benzothiazole Derivatives: A broad class of compounds with various therapeutic properties.
Uniqueness
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications.
Propiedades
Número CAS |
130997-46-5 |
|---|---|
Fórmula molecular |
C19H16F3N3O9S2 |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
oxalic acid;3-(2-pyridin-4-ylsulfanylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12F3N3OS2.2C2H2O4/c16-15(17,18)22-10-1-2-12-13(9-10)24-14(19)21(12)7-8-23-11-3-5-20-6-4-11;2*3-1(4)2(5)6/h1-6,9,19H,7-8H2;2*(H,3,4)(H,5,6) |
Clave InChI |
YQHNBTPXVGFVAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCSC3=CC=NC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


